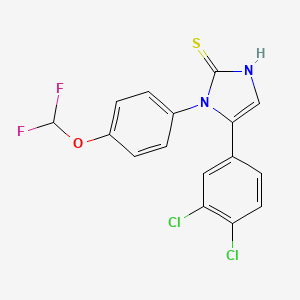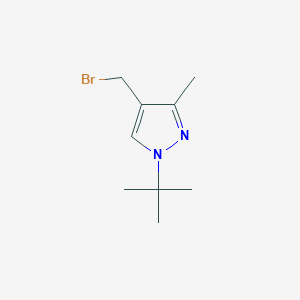
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide, also known as DMTS, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide is thought to exert its effects by modulating the activity of ion channels, specifically the TRPV1 and TRPA1 channels. These channels are involved in a variety of physiological processes, including pain sensation and inflammation. By modulating the activity of these channels, this compound may have potential as a therapeutic agent for a range of conditions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of ion channel activity, modulation of neurotransmitter release, and inhibition of cancer cell growth. These effects make this compound a valuable tool for researchers studying a wide range of biological processes.
实验室实验的优点和局限性
One advantage of using (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide in lab experiments is its ability to modulate ion channel activity, making it a valuable tool for studying the function of these channels in a variety of biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research involving (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide. One area of interest is the development of new compounds based on the this compound scaffold, with potential therapeutic applications in a range of conditions. Another area of interest is the further study of the mechanisms underlying the effects of this compound on ion channel activity, which may lead to a better understanding of the role of these channels in physiological processes. Additionally, the potential use of this compound as an anti-cancer agent warrants further investigation.
合成方法
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanesulfonyl chloride with ammonia or an amine. Other methods involve the reaction of 2,2-dimethyl-1,3-dioxolane with methanesulfonic acid and subsequent reaction with an amine.
科学研究应用
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to modulate the activity of certain ion channels, making it a valuable tool for studying the function of these channels in the brain. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
属性
IUPAC Name |
(6,6-dimethyloxan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2)5-3-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPFVFKNZUSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)


![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)

![N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2853085.png)

![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2853090.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2853091.png)
![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)

![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)
![2-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2853097.png)
